4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a novel chemical compound that has garnered interest due to its potential antimicrobial properties. This compound, with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of approximately 256.18 g/mol, is classified as a pyrazole derivative. Its structure features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This unique combination of functional groups contributes to its biological activity and potential applications in medicinal chemistry.
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid can be sourced from various chemical suppliers, including Thermo Scientific and VWR International, where it is available in high purity (97%) for research purposes. The compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities, including antimicrobial effects .
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves several key steps:
Technical details regarding these reactions often highlight the use of specific solvents, temperatures, and catalysts that optimize yield and purity .
The molecular structure of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid can be represented as follows:
The compound's structure can be depicted using SMILES notation: C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F
.
The chemical reactivity of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid involves several types of reactions:
These reactions are crucial for modifying the compound to enhance its efficacy against specific bacterial strains .
The mechanism by which 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid exhibits antimicrobial activity primarily involves:
The physical and chemical properties of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid include:
These properties are essential for determining the compound's suitability for various applications in research and pharmaceutical development .
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: